Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate
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Overview
Description
Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and a methyl ester group at the 4-position of the butanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of tert-butylamine with a suitable carboxylic acid derivative to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.
Scientific Research Applications
Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate
- Methyl 4-(5-ethyl-1,3-oxazol-2-yl)butanoate
- Methyl 4-(5-isopropyl-1,3-oxazol-2-yl)butanoate
Uniqueness
Methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and less prone to degradation compared to similar compounds with smaller alkyl groups. Additionally, the tert-butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19NO3 |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
methyl 4-(5-tert-butyl-1,3-oxazol-2-yl)butanoate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)9-8-13-10(16-9)6-5-7-11(14)15-4/h8H,5-7H2,1-4H3 |
InChI Key |
SCMVGBCEFVMXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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